molecular formula C11H11NO4 B1351426 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 508182-19-2

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1351426
CAS No.: 508182-19-2
M. Wt: 221.21 g/mol
InChI Key: DZQPCQZVKAAAJK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents on the phenyl ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propanoic acid: Similar in structure but lacks the isoxazole ring.

    4-Methoxyphenylisoxazole: Contains the isoxazole ring but differs in the position of the methoxy group.

    2-Methoxyphenylisoxazole: Similar but with a different substitution pattern on the isoxazole ring.

Uniqueness

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of both the methoxyphenyl group and the isoxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-5,10H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPCQZVKAAAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388063
Record name 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508182-19-2
Record name 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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